6,6'-Dimethoxy-2,2'-binaphthalenyl

Catalog No.
S1492219
CAS No.
29619-45-2
M.F
C22H18O2
M. Wt
314.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,6'-Dimethoxy-2,2'-binaphthalenyl

CAS Number

29619-45-2

Product Name

6,6'-Dimethoxy-2,2'-binaphthalenyl

IUPAC Name

2-methoxy-6-(6-methoxynaphthalen-2-yl)naphthalene

Molecular Formula

C22H18O2

Molecular Weight

314.4 g/mol

InChI

InChI=1S/C22H18O2/c1-23-21-9-7-17-11-15(3-5-19(17)13-21)16-4-6-20-14-22(24-2)10-8-18(20)12-16/h3-14H,1-2H3

InChI Key

FYVICNOBWLSECU-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3=CC4=C(C=C3)C=C(C=C4)OC

Synonyms

6,6’-Dimethoxy-2,2’-binaphthyl; NSC 408779; Nabumetone Impurity F;

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3=CC4=C(C=C3)C=C(C=C4)OC

The exact mass of the compound 6,6'-Dimethoxy-2,2'-binaphthalenyl is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408779. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6,6'-Dimethoxy-2,2'-binaphthalenyl (CAS 29619-45-2), widely recognized in the pharmaceutical industry as Nabumetone Impurity F, is a highly conjugated dimeric byproduct formed during the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone. From a procurement perspective, this compound is primarily sourced as a Certified Reference Standard (CRS) essential for analytical method validation, HPLC system suitability testing, and routine quality control of Nabumetone API batches. Its rigid binaphthyl core and specific methoxy substitution pattern dictate its distinct lipophilicity and UV absorption profile, making it a critical analytical marker for regulatory compliance (EP/USP/IP) and a specialized rigid scaffold in medicinal chemistry for steroidal mimetics [1].

In pharmaceutical quality control and regulatory workflows, substituting 6,6'-Dimethoxy-2,2'-binaphthalenyl with generic binaphthyls, crude synthesis mixtures, or other Nabumetone impurities (such as Impurity D or Related Compound A) is strictly prohibited. Regulatory guidelines (ICH Q3A/Q3B) require exact structural matches to establish precise relative response factors (RRF) and retention times (RT) during HPLC analysis. Using a structural analog or an uncertified crude dimer alters the chromatographic retention behavior on standard C18 columns and shifts the UV molar absorptivity, leading to highly inaccurate quantification of the impurity. Such deviations directly result in the failure of system suitability tests and the regulatory rejection of the final API lot [1].

Chromatographic Retention and Selectivity in Reversed-Phase HPLC

Due to its extended lipophilic binaphthyl core, 6,6'-Dimethoxy-2,2'-binaphthalenyl exhibits significantly stronger retention on reversed-phase stationary phases compared to the monomeric API. In standard acetonitrile/water gradient methods, Impurity F elutes as a late-eluting peak, often demonstrating a retention time more than twice that of Nabumetone, necessitating optimized gradient conditions to achieve a resolution factor (Rs) > 1.5 [1].

Evidence DimensionHPLC Retention Behavior
Target Compound DataLate-eluting peak requiring high organic mobile phase for elution
Comparator Or BaselineNabumetone API (elutes significantly earlier due to lower lipophilicity)
Quantified DifferenceRetention time typically >2x longer than the API under isocratic conditions, requiring gradient elution for baseline resolution
ConditionsReversed-phase HPLC (C18 column), acetonitrile/water mobile phase

Ensures baseline separation from the main API peak during pharmacopeial purity assays, preventing peak overlap and false-positive impurity reporting.

UV Spectrophotometric Response Factor Calibration

The extended pi-conjugation of the binaphthyl system in 6,6'-Dimethoxy-2,2'-binaphthalenyl results in a unique UV absorption profile, with a distinct maximum at 270 nm and a minimum at 296 nm. This yields a different molar extinction coefficient compared to the monomeric API, requiring the use of the exact reference standard to calculate precise relative response factors (RRF) rather than assuming a 1:1 response [1].

Evidence DimensionUV Absorption Profile and RRF
Target Compound DataDistinct maxima at ~270 nm and minima at ~296 nm
Comparator Or BaselineNabumetone API (different chromophoric cross-section)
Quantified DifferenceSignificant deviation in molar absorptivity requiring exact RRF calibration for area normalization
ConditionsUV detection in acetonitrile/water medium during HPLC analysis

Using the exact reference standard allows for accurate RRF calculation, ensuring that impurity levels are not under-reported in regulatory submissions.

Purity-Linked Usability for Regulatory Compliance

Procuring 6,6'-Dimethoxy-2,2'-binaphthalenyl as a Certified Reference Standard (CRS) guarantees >99.0% purity, which is critical for exact mass-balance calculations. Using uncharacterized, in-house synthesized crude dimeric byproducts introduces significant quantification errors, often exceeding 15% variance, which is unacceptable for measuring impurities down to the typical ICH reporting threshold of 0.05% [1].

Evidence DimensionQuantification Accuracy
Target Compound DataCertified >99.0% purity enabling precise LOD/LOQ determination
Comparator Or BaselineUncertified crude impurity mixtures
Quantified DifferenceEliminates >15% quantification error margin associated with crude calibration
ConditionsQuantitative HPLC impurity profiling according to ICH Q3A guidelines

Essential for passing stringent EP/USP regulatory audits and ensuring the API batch meets the individual impurity limit (typically <0.3%).

Precursor Suitability for Steroidal Mimetics

Beyond its role as an analytical standard, the rigid binaphthyl axis of 6,6'-Dimethoxy-2,2'-binaphthalenyl provides a specific dihedral angle that mimics steroidal backbones more effectively than monomeric naphthalenes. This structural templating allows it to serve as a superior precursor for synthesizing non-steroidal CYP17 inhibitors, offering enhanced binding affinity to the enzyme's active site compared to flexible or monomeric analogs .

Evidence DimensionStructural Templating
Target Compound DataRigid binaphthyl core with fixed dihedral angle
Comparator Or BaselineMonomeric naphthalene derivatives
Quantified DifferenceProvides a superior 3D spatial mimicry of the steroidal backbone, improving target binding interactions
ConditionsStructure-activity relationship (SAR) studies for non-steroidal CYP17 inhibitors

Offers a unique, rigid dimeric scaffold for medicinal chemists developing prostate cancer therapeutics, bypassing the synthetic complexity of steroidal cores.

Analytical Method Validation (AMV) for Nabumetone API

Procured as a Certified Reference Standard, this compound is essential for establishing the Limit of Detection (LOD), Limit of Quantitation (LOQ), linearity, and accuracy of HPLC impurity methods during the development and validation of Nabumetone manufacturing processes[1].

Routine Quality Control (QC) and Batch Release

Used daily in pharmaceutical QC laboratories to calibrate HPLC systems, ensuring that the levels of Impurity F in commercial Nabumetone batches remain below the strict pharmacopeial limits (e.g., <0.3%) prior to market release [1].

Reference Standard Qualification

High-purity primary standards of 6,6'-Dimethoxy-2,2'-binaphthalenyl are utilized by metrology and QC departments to qualify and cross-validate secondary or working standards used in high-throughput manufacturing plants [1].

Medicinal Chemistry Scaffold Development

Leveraged by discovery chemists as a rigid, steroidal-mimetic precursor. Its unique binaphthyl dihedral angle makes it highly suitable for synthesizing novel non-steroidal CYP17 inhibitors targeted at prostate cancer, offering a structurally distinct alternative to traditional steroidal cores .

XLogP3

6

UNII

PQZ1W35X4K

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

29619-45-2

Wikipedia

6,6'-dimethoxy-2,2'-binaphthalenyl

Dates

Last modified: 08-15-2023

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